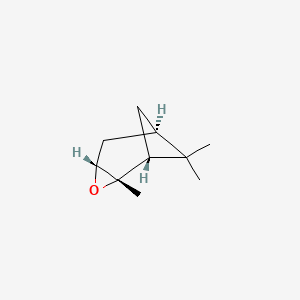
(2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(41102,4)octane is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler organic molecules, cyclization reactions can be employed to form the tricyclic core.
Functional Group Transformations: Introduction of the oxatricyclo structure through specific functional group transformations.
Stereoselective Synthesis: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, optimized for yield and purity. This may include:
Batch Processing: Traditional batch processing methods with careful control of reaction conditions.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biochemical Studies: Use as a probe or reagent in biochemical assays.
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Medicine
Therapeutic Agents: Investigation of its biological activity and potential therapeutic applications.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which (2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
Cellular Pathways: Influence on cellular signaling and metabolic pathways.
類似化合物との比較
Similar Compounds
(2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane: can be compared with other tricyclic compounds such as:
Uniqueness
Structural Features: Unique combination of tricyclic structure and specific stereochemistry.
Reactivity: Distinct reactivity patterns compared to other similar compounds.
特性
CAS番号 |
38301-46-1 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(1R,2S,4R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane |
InChI |
InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8-,10+/m1/s1 |
InChIキー |
NQFUSWIGRKFAHK-DQUBFYRCSA-N |
異性体SMILES |
C[C@]12[C@@H]3C[C@@H](C3(C)C)C[C@H]1O2 |
正規SMILES |
CC1(C2CC1C3(C(C2)O3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



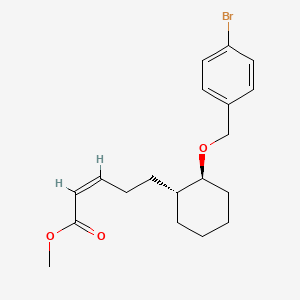

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)


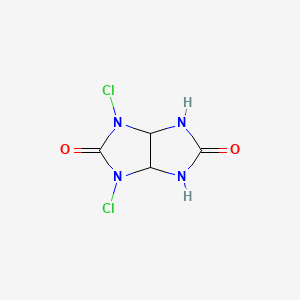


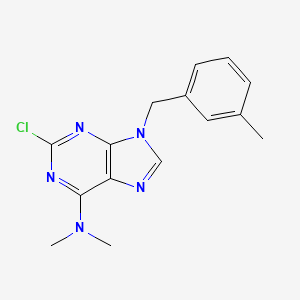


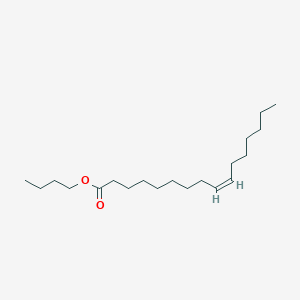
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
